3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone
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Overview
Description
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone: is a chemical compound known for its unique structure and properties It is a derivative of isoindolinone, featuring a hydroxy group, a methyl group, and a phenylethynyl group attached to the isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-(2-phenylethynyl)-1-isoindolinone with a suitable oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group and phenylethynyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
3-Hydroxy-2-methyl-1-isoindolinone: Lacks the phenylethynyl group, resulting in different reactivity and applications.
2-Methyl-3-(2-phenylethynyl)-1-isoindolinone:
3-Hydroxy-2-phenylethynyl-1-isoindolinone: Lacks the methyl group, leading to variations in its behavior and applications.
Uniqueness: The presence of both the hydroxy and phenylethynyl groups in 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone makes it unique compared to its analogs
Biological Activity
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an isoindolinone core structure with a hydroxyl group, a methyl group, and a phenylethynyl substituent. This configuration is significant for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and phenylethynyl groups enhance its binding affinity to various enzymes and receptors, thereby modulating cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations indicate effectiveness against various microbial strains.
- Neuroprotective Effects : Some research points to its potential in protecting neuronal cells from damage.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against gram-positive bacteria | |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated an IC50 value in the low micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death rates compared to control groups. This suggests its potential utility in neurodegenerative diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the phenylethynyl group have been shown to enhance biological activity significantly. For instance, compounds with additional substituents at the para position of the phenyl ring exhibited improved potency against cancer cell lines.
Properties
IUPAC Name |
3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIMBAPXISOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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